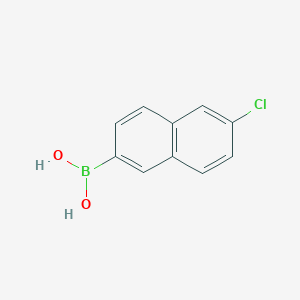

(6-Chlornaphthalin-2-yl)boronsäure

Übersicht

Beschreibung

(6-Chloro-2-naphthyl)boronic acid is a derivative of naphthylboronic acid, which is a compound of interest in the field of organic synthesis. Naphthylboronic acids are known to be contaminated with HCl when prepared as reported in the literature. However, a simple purification step prior to their use in Suzuki-Miyaura couplings has been found to be crucial for the efficiency of these reactions. This purification allows for the use of parent boronic acids instead of esters at moderate temperatures and enables the use of bromo derivatives in place of iodo derivatives .

Synthesis Analysis

The synthesis of chiral 1,1'-binaphthalenes via the asymmetric Suzuki-Miyaura reaction has been dramatically improved by the purification of naphthylboronic acids. This purification step has rendered some reactions that had previously failed or given extremely poor yields to be efficient. The use of boronic acids, bromonaphthalenes, and ferrocenylphosphane ligands has allowed for convenient access to chiral sterically hindered binaphthalene derivatives .

Molecular Structure Analysis

The molecular structure of (6-Chloro-2-naphthyl)boronic acid is not explicitly detailed in the provided papers. However, boronic acids in general are known for their ability to form reversible condensation reactions, which is a key property that allows them to be used as building blocks for complex molecular architectures .

Chemical Reactions Analysis

Boronic acids, including (6-Chloro-2-naphthyl)boronic acid, are utilized in the Suzuki-Miyaura coupling reaction, which is a cross-coupling method that forms carbon-carbon bonds. The reaction typically involves the coupling of a boronic acid with a halide using a palladium catalyst. The purification of naphthylboronic acids has been shown to significantly improve the yield and efficiency of these reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (6-Chloro-2-naphthyl)boronic acid are not discussed in the provided papers, boronic acids are generally known for their versatility as building blocks. They can be used to construct complex molecular architectures, including macrocycles, cages, dendritic structures, and rotaxanes, as well as one-, two-, and three-dimensional polymers. These properties are achieved through one-pot reactions from simple starting materials, highlighting the importance of boronic acids in the development of molecular nanostructures and polymeric materials .

Wissenschaftliche Forschungsanwendungen

- Die Suzuki–Miyaura-Kupplungsreaktion (SM-Kupplung) ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Verwendung von Organoboran-Reagenzien, um Carbonsäuren zu ersetzen, katalysiert durch Nickel. Der Erfolg der SM-Kupplung liegt in ihren milden Reaktionsbedingungen, der Toleranz gegenüber funktionellen Gruppen und der umweltfreundlichen Natur von Organoboran-Reagenzien. Diese Reagenzien transmetallieren schnell mit Palladium(II)-Komplexen, was eine effiziente Bindungsbildung ermöglicht .

Suzuki–Miyaura-Kupplung

Fluoreszierende Sensoren

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . These reactions are a type of transition metal-catalyzed carbon–carbon bond-forming reaction.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the (6-chloronaphthalen-2-yl)boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of the (6-chloronaphthalen-2-yl) group from boron to palladium, forming a new carbon–carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of complex organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution. Its boronic acid group may undergo metabolism in the body, potentially forming borate esters .

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of complex organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties.

Action Environment

The action of (6-chloronaphthalen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically carried out under specific conditions, such as in the presence of a palladium catalyst and a base . These conditions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Boronic esters are highly valuable building blocks in organic synthesis . They have been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives . The future of boronic ester research lies in further exploring these applications and developing new ones.

Eigenschaften

IUPAC Name |

(6-chloronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSSVXQGTJXFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870822-86-9 | |

| Record name | (6-chloronaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)

![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)